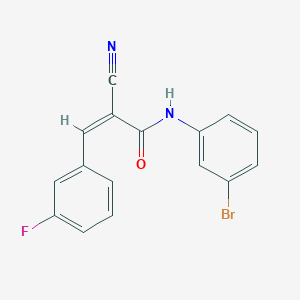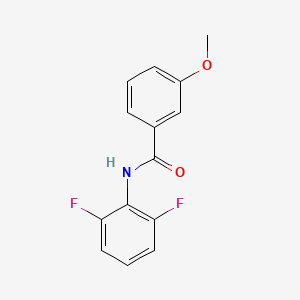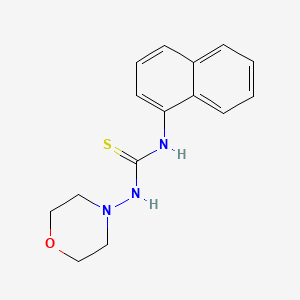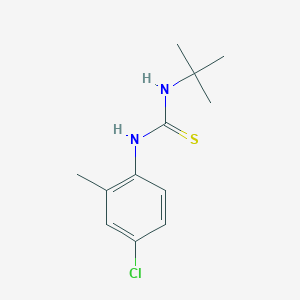
N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide, also known as BFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BFA is a small molecule inhibitor that targets the Golgi complex and has been found to have a wide range of biological activities.
作用機序
N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide works by inhibiting the function of the Golgi complex. The Golgi complex is responsible for the processing and sorting of proteins and lipids, and N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide disrupts this process by preventing the formation of transport vesicles. This disruption leads to the accumulation of proteins and lipids in the Golgi complex, which can be visualized using fluorescence microscopy.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has been found to have a wide range of biochemical and physiological effects. In addition to its effects on cellular trafficking and secretion, N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has also been found to inhibit the activity of some enzymes, such as protein kinase C and phospholipase D. N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has also been found to induce apoptosis in some cell types.
実験室実験の利点と制限
One of the primary advantages of N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide is its specificity. N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide targets the Golgi complex and has minimal effects on other cellular structures. This specificity allows researchers to study the function of the Golgi complex in a controlled manner. However, one of the limitations of N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide is its toxicity. N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has been found to be toxic to some cell types at high concentrations, which can limit its use in some experiments.
将来の方向性
There are many future directions for the study of N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide. One potential application is in the development of new cancer therapies. N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has been found to induce apoptosis in some cancer cell types, and further research could lead to the development of new cancer treatments. Additionally, N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide could be used in the study of other cellular processes, such as autophagy and endocytosis. Overall, N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide is a promising compound with many potential applications in the scientific community.
合成法
The synthesis of N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide involves the reaction of 3-bromoaniline and 3-fluorobenzaldehyde in the presence of sodium hydroxide and acetic anhydride. The resulting product is then reacted with acryloyl chloride to yield N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide. The synthesis of N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide is a relatively straightforward process and can be carried out in a laboratory setting using standard techniques.
科学的研究の応用
N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has been extensively studied in the scientific community and has been found to have a wide range of biological activities. One of the primary applications of N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide is in the study of cellular trafficking and secretion. N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has been found to disrupt the function of the Golgi complex, which is responsible for the processing and sorting of proteins and lipids. This disruption can be used to study the mechanisms of cellular trafficking and secretion.
特性
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2O/c17-13-4-2-6-15(9-13)20-16(21)12(10-19)7-11-3-1-5-14(18)8-11/h1-9H,(H,20,21)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJLNQHONCCUSP-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5778434.png)

![N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5778447.png)
![N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5778450.png)
![N-[4-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5778455.png)


![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5778472.png)

![methyl 5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5778500.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5778504.png)
![N-(2,3-dichlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5778507.png)